molecular formula C8H11NO3S B6279110 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1877707-49-7

2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B6279110
CAS No.: 1877707-49-7
M. Wt: 201.2
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Description

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Properties

CAS No.

1877707-49-7

Molecular Formula

C8H11NO3S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 1,3-thiazole-4-carboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-[(propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazole-4-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic.

    2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains a methoxy group instead of an isopropyl group, which can affect its reactivity and solubility.

    2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with an ethoxy group, leading to different steric and electronic properties.

Uniqueness

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, reactivity, and overall biological activity. This makes it a valuable compound for various applications where these properties are desirable.

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